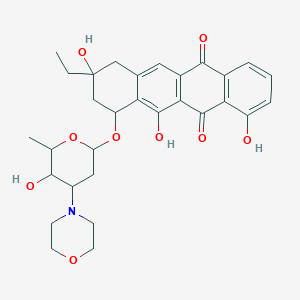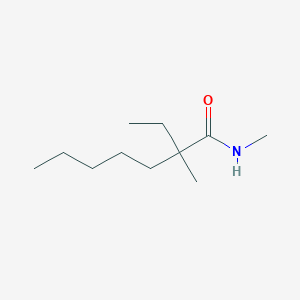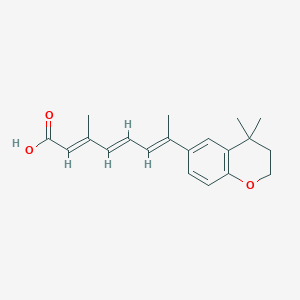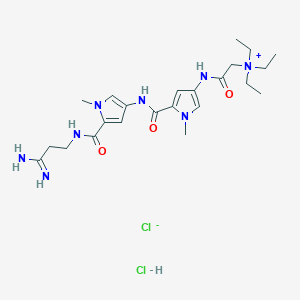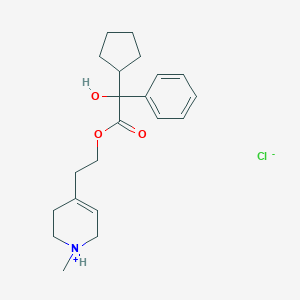
alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of drug addiction and withdrawal.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced. The increased levels of dopamine and norepinephrine are thought to be responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, hyperreflexia, and seizures. It has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and toxicity limit its usefulness in certain types of experiments.
Zukünftige Richtungen
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration routes for these applications. Additionally, research should be conducted to better understand the mechanisms underlying MDPV's effects on neurotransmitter systems and its potential for abuse and toxicity.
Synthesemethoden
MDPV is synthesized through a multi-step process involving the reaction of alpha-cyclopentylmandelic acid with 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid, followed by esterification with ethanol and hydrochloric acid. The final product is a white crystalline powder that is soluble in water.
Eigenschaften
CAS-Nummer |
101710-88-7 |
|---|---|
Molekularformel |
C21H30ClNO3 |
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-22-14-11-17(12-15-22)13-16-25-20(23)21(24,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,11,19,24H,5-6,9-10,12-16H2,1H3;1H |
InChI-Schlüssel |
UGBNZJIOJOHWSG-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Kanonische SMILES |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Synonyme |
2-(1-methyl-5,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxy- 2-phenyl-acetate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



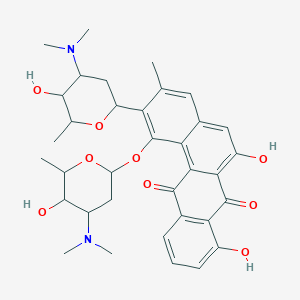
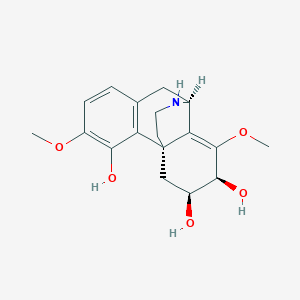
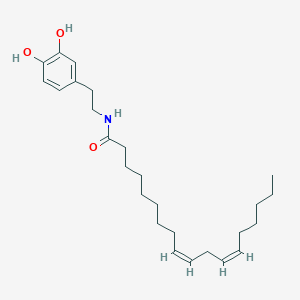
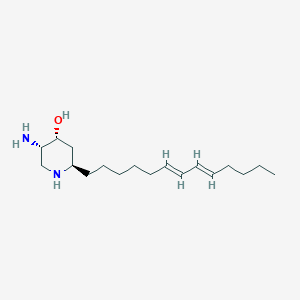
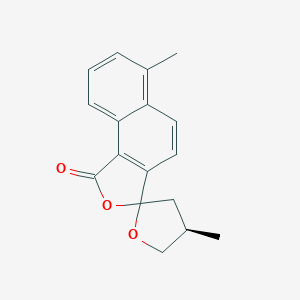
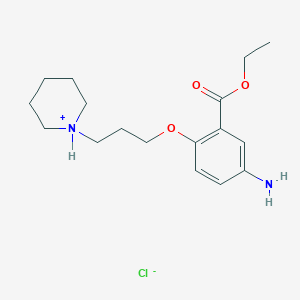
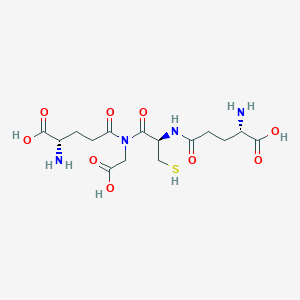
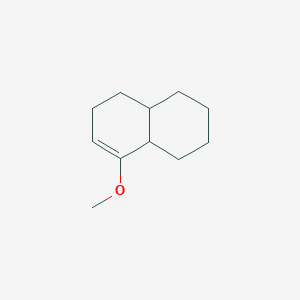
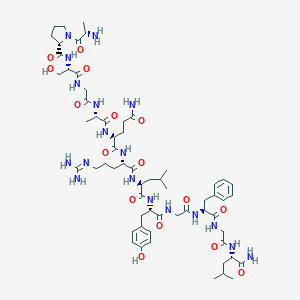
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
